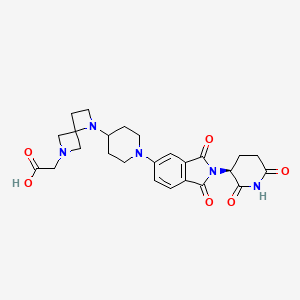
E3 Ligase Ligand-linker Conjugate 94
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 94 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of proteins by the ubiquitin-proteasome system . The ubiquitin-proteasome system is essential for maintaining cellular homeostasis by degrading misfolded, damaged, or excess proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 94 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. One common method includes the use of primary amines and DIPEA in DMF at 90°C to introduce the linker to the ligand . The process typically involves multiple steps, including the activation of the ligand and the subsequent attachment of the linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 94 undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: These reactions may be involved in the activation of the ligand or the linker.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures, such as 90°C .
Major Products Formed
The major product formed from these reactions is the this compound itself, which can then be used as an intermediate for the synthesis of complete PROTAC molecules .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 94 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Facilitates the targeted degradation of specific proteins, allowing researchers to study the effects of protein depletion on cellular processes.
Industry: Used in the development of new drugs and therapeutic strategies by pharmaceutical companies.
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 94 functions by recruiting the E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound binds to the E3 ligase and the target protein, forming a ternary complex that facilitates the transfer of ubiquitin to the target protein . This process is crucial for regulating protein levels and maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-linker Conjugate 94 is unique in its ability to recruit specific E3 ligases, such as Cereblon, to target proteins for degradation . Similar compounds include:
Von Hippel-Lindau (VHL) Ligands: Used in PROTACs to recruit the VHL E3 ligase.
MDM2 Ligands: Target the MDM2 E3 ligase for protein degradation.
Cereblon (CRBN) Ligands: Similar to this compound, these ligands recruit the Cereblon E3 ligase.
cIAP1 Ligands: Used to recruit the cIAP1 E3 ligase.
This compound stands out due to its specific binding affinity and the efficiency with which it facilitates protein degradation, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C25H29N5O6 |
|---|---|
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
2-[1-[1-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-1,6-diazaspiro[3.3]heptan-6-yl]acetic acid |
InChI |
InChI=1S/C25H29N5O6/c31-20-4-3-19(22(34)26-20)30-23(35)17-2-1-16(11-18(17)24(30)36)28-8-5-15(6-9-28)29-10-7-25(29)13-27(14-25)12-21(32)33/h1-2,11,15,19H,3-10,12-14H2,(H,32,33)(H,26,31,34)/t19-/m0/s1 |
Clé InChI |
ZBVOXADHYACZOZ-IBGZPJMESA-N |
SMILES isomérique |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CC(=O)O |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




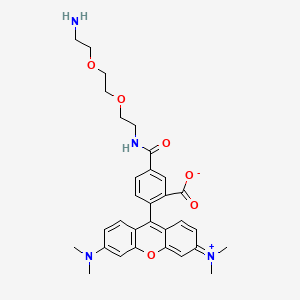
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

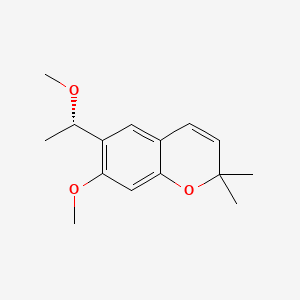
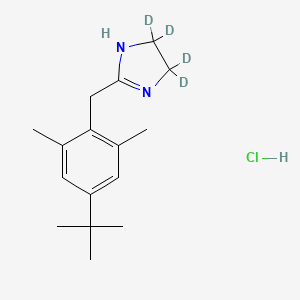
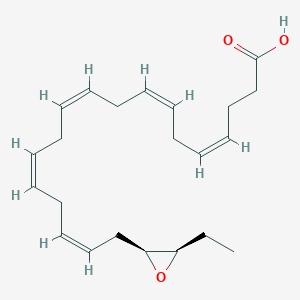
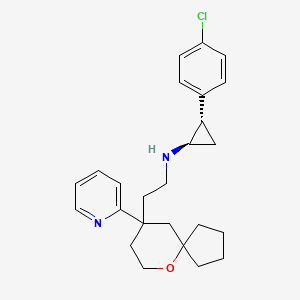
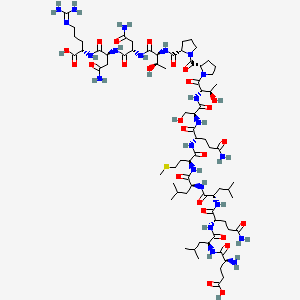
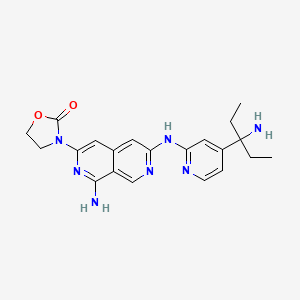
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)
